molecular formula C13H8F3N B11879031 1-(Trifluoromethyl)naphthalene-8-acetonitrile

1-(Trifluoromethyl)naphthalene-8-acetonitrile

Cat. No.: B11879031
M. Wt: 235.20 g/mol
InChI Key: QABGXQJLLVDECY-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-8-acetonitrile (CAS No. 1261737-11-4) is a naphthalene derivative featuring a trifluoromethyl (-CF₃) group at position 1 and an acetonitrile (-CH₂CN) substituent at position 6. Its molecular formula is C₁₃H₈F₃N, with a molecular weight of 235.20 g/mol . The compound’s structure combines the aromatic stability of naphthalene with the electron-withdrawing properties of the -CF₃ group and the polar nitrile functionality.

The trifluoromethyl group enhances chemical stability and lipophilicity, which may influence bioavailability in drug design. The acetonitrile moiety contributes polarity, affecting solubility and reactivity.

Properties

Molecular Formula

C13H8F3N

Molecular Weight

235.20 g/mol

IUPAC Name

2-[8-(trifluoromethyl)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H8F3N/c14-13(15,16)11-6-2-5-9-3-1-4-10(7-8-17)12(9)11/h1-6H,7H2

InChI Key

QABGXQJLLVDECY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC#N)C(=CC=C2)C(F)(F)F

Origin of Product

United States

Biological Activity

1-(Trifluoromethyl)naphthalene-8-acetonitrile (TFMN) is an organic compound characterized by its unique trifluoromethyl group and naphthalene backbone, which significantly influence its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of TFMN, supported by data tables and relevant case studies.

Chemical Structure and Properties

TFMN has the molecular formula C13H8F3N, indicating the presence of:

  • Carbon (C) : 13 atoms
  • Hydrogen (H) : 8 atoms
  • Fluorine (F) : 3 atoms
  • Nitrogen (N) : 1 atom

The trifluoromethyl group (-CF3) is known for its electron-withdrawing properties, which can enhance the compound's reactivity and biological profile. The acetonitrile moiety can undergo nucleophilic substitution, while the trifluoromethyl group participates in electrophilic aromatic substitution reactions, making TFMN a versatile compound in medicinal chemistry.

Antiproliferative Effects

Recent studies have demonstrated that TFMN exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been reported to have IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, comparable to established chemotherapeutic agents.

Cell Line IC50 (nM) Mechanism of Action
MCF-723-33Inhibition of tubulin polymerization
MDA-MB-23110-33Interaction at colchicine-binding site

These findings suggest that TFMN may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Mechanistic Studies

Mechanistic studies indicate that TFMN interacts with tubulin, inhibiting its polymerization. Flow cytometry analysis has shown that treatment with TFMN results in cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. Confocal microscopy further confirmed alterations in microtubule organization following TFMN treatment.

Case Studies

  • Study on Anticancer Activity :
    A recent publication highlighted the antiproliferative effects of TFMN analogs on MCF-7 cells. The study revealed that compounds with similar structures to TFMN showed significant inhibition of cell growth and induced apoptosis through tubulin destabilization mechanisms .
  • In Vivo Efficacy :
    In vivo studies demonstrated that TFMN significantly reduced tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction, with minimal toxicity observed in normal tissues .

Comparative Analysis with Similar Compounds

TFMN shares structural similarities with several other compounds known for their biological activities. The following table summarizes these comparisons:

Compound Name Structural Features Biological Activity
2-(Bromomethyl)naphthalene-8-acetonitrileContains bromine instead of trifluoromethylVariable reactivity; less potent than TFMN
Naphthalen-2-yloxy-acetonitrileEther linkage instead of trifluoromethylDifferent electronic properties; moderate activity
1-NaphthylacetonitrileLacks trifluoromethyl substitutionGenerally lower biological activity

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for cancer therapy due to its potent antiproliferative effects and unique mechanisms of action. Further research is warranted to explore its full potential as a therapeutic agent, including detailed pharmacokinetic studies and clinical trials.

Future studies should also focus on synthesizing novel derivatives of TFMN to enhance its efficacy and reduce potential side effects. Understanding the structure-activity relationship (SAR) will be crucial for optimizing this compound for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Properties Potential Applications Reference
1-(Trifluoromethyl)naphthalene-8-acetonitrile -CF₃ (position 1), -CH₂CN (position 8) 235.20 High polarity, electron-withdrawing -CF₃, stable aromatic system Pharmaceuticals, agrochemicals
1-(Trifluoromethoxy)naphthalene-8-acetonitrile -OCF₃ (position 1), -CH₂CN (position 8) Not provided Bulkier -OCF₃ group, enhanced electron withdrawal Likely similar to CF₃ analog
1-Fluoronaphthalene -F (position 1) 146.15 Smaller substituent, moderate electron withdrawal, lower steric hindrance Intermediate in synthesis, materials
1-(Trifluoromethyl)naphthalene-2-acetonitrile -CF₃ (position 1), -CH₂CN (position 2) 235.20 Positional isomer; steric effects differ due to acetonitrile placement Specialty chemicals, asymmetric synthesis
8-Hydroxynaphthalene-1-sulfonic acid -OH (position 8), -SO₃H (position 1) 244.25 Highly polar, acidic sulfonic acid group Dyes, catalysts

Electronic and Steric Effects

  • Trifluoromethyl vs. Trifluoromethoxy: The -CF₃ group (in the target compound) is less bulky than -OCF₃ (), but both are strong electron-withdrawing groups.
  • Fluorine vs. Trifluoromethyl : Replacing -CF₃ with -F (as in 1-Fluoronaphthalene) reduces steric hindrance and electron withdrawal, likely increasing reactivity toward electrophilic aromatic substitution .

Toxicity and Environmental Behavior

For example:

  • Naphthalene and its methyl derivatives (1- and 2-methylnaphthalene) are associated with respiratory toxicity and carcinogenicity in rodents .
  • The -CF₃ group may reduce metabolic degradation compared to methyl groups, increasing environmental persistence.
  • The acetonitrile moiety could pose cyanide release risks under extreme conditions, though its stability in this structure remains unstudied .

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